molecular formula C12H18N2O2 B13581347 2-(Tert-butyl)-4-isopropylpyrimidine-5-carboxylic acid

2-(Tert-butyl)-4-isopropylpyrimidine-5-carboxylic acid

Cat. No.: B13581347
M. Wt: 222.28 g/mol
InChI Key: ZLAHOJSLMSACOI-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-4-isopropylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with tert-butyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-4-isopropylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring followed by the introduction of the tert-butyl and isopropyl groups through alkylation reactions. The carboxylic acid group can be introduced via oxidation reactions or through the use of carboxylation reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as flow chemistry and the use of efficient catalysts can be employed to enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-4-isopropylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: Reduction reactions can modify the pyrimidine ring or the substituent groups.

    Substitution: The tert-butyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Tert-butyl)-4-isopropylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-4-isopropylpyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid
  • 2-(Tert-butyl)-4-ethylpyrimidine-5-carboxylic acid
  • 2-(Tert-butyl)-4-propylpyrimidine-5-carboxylic acid

Uniqueness

2-(Tert-butyl)-4-isopropylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both tert-butyl and isopropyl groups can enhance its stability and modify its interaction with other molecules compared to similar compounds.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-tert-butyl-4-propan-2-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H18N2O2/c1-7(2)9-8(10(15)16)6-13-11(14-9)12(3,4)5/h6-7H,1-5H3,(H,15,16)

InChI Key

ZLAHOJSLMSACOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC=C1C(=O)O)C(C)(C)C

Origin of Product

United States

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